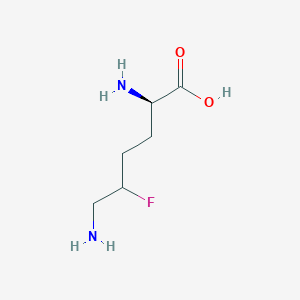
D-Lysine, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,6-Diamino-5-fluorohexanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a hexanoic acid backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a hexanoic acid derivative followed by the introduction of amino groups through reductive amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2,6-Diamino-5-fluorohexanoic acid may involve more efficient and scalable processes. These methods could include continuous flow reactors and the use of advanced catalytic systems to optimize the reaction rates and product purity. The industrial synthesis aims to minimize waste and reduce production costs while maintaining high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,6-Diamino-5-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2,6-Diamino-5-fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2,6-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(2R)-2,6-Diamino-5-chlorohexanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
(2R)-2,6-Diamino-5-bromohexanoic acid:
Uniqueness
The presence of the fluorine atom in (2R)-2,6-Diamino-5-fluorohexanoic acid imparts unique properties, such as increased stability and altered reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
Eigenschaften
CAS-Nummer |
118101-17-0 |
|---|---|
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
InChI-Schlüssel |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Isomerische SMILES |
C(CC(CN)F)[C@H](C(=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyme |
D-Lysine, 5-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


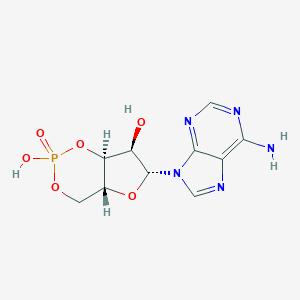


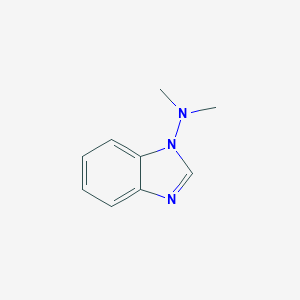
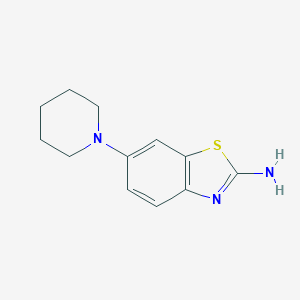
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
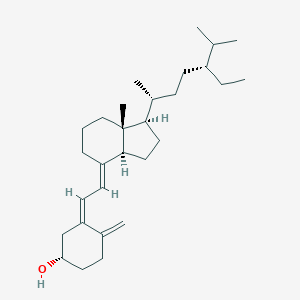
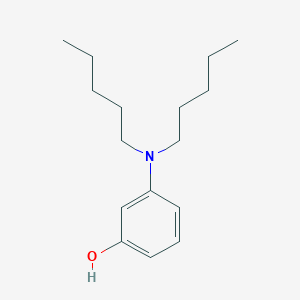
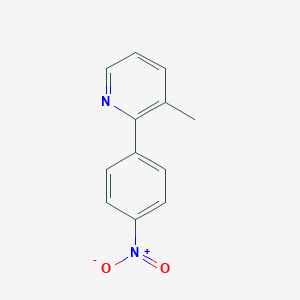

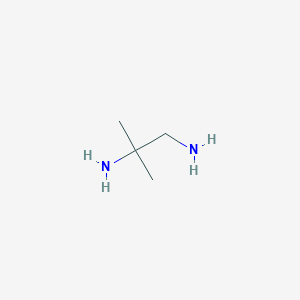
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
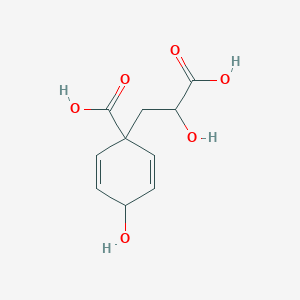
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
